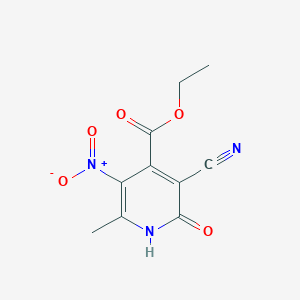

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate

Description

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a polyfunctionalized pyridine derivative with the molecular formula C₁₀H₈ClN₃O₄ (note: conflicting evidence exists; some sources list chlorine as a substituent ). It is a white crystalline powder used as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and skincare compounds. Its structure features a nitro group (-NO₂) at the 5-position, a hydroxyl (-OH) group at the 2-position, a cyano (-CN) group at the 3-position, and a methyl (-CH₃) group at the 6-position. This combination of electron-withdrawing (nitro, cyano) and electron-donating (hydroxyl, methyl) substituents confers unique reactivity and solubility properties .

Properties

IUPAC Name |

ethyl 5-cyano-2-methyl-3-nitro-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5/c1-3-18-10(15)7-6(4-11)9(14)12-5(2)8(7)13(16)17/h3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZOHUVXTFNNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279552 | |

| Record name | ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-92-9 | |

| Record name | MLS000737405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Process

The nitration process is central to the synthesis of this compound. It generally involves the following steps:

Reagents : The primary reagents used in the nitration include nitric acid and acetic anhydride. Urea may also be included to enhance the reaction efficiency.

Reaction Conditions : The reaction is typically conducted under controlled temperature conditions to ensure optimal yields. The use of acetic anhydride helps stabilize the nitronium ion generated from nitric acid, facilitating the electrophilic substitution on the aromatic ring.

General Reaction Scheme

The overall reaction can be summarized as follows:

$$

\text{Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate} + \text{Nitric Acid} \rightarrow \text{Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate}

$$

Yield and Purification

The yield of this compound from this reaction can vary based on reaction conditions but typically ranges from moderate to high (approximately 60% to 80%). Purification methods such as recrystallization or chromatography are often employed to isolate the product from unreacted starting materials and by-products.

This compound exhibits several interesting chemical properties due to its functional groups:

Reactivity

The compound can undergo various chemical transformations:

Reduction : The nitro group can be reduced to form corresponding amines using reagents like hydrogen gas in the presence of palladium on carbon or sodium borohydride.

Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for further derivatization of the compound.

Biological Activity

While specific biological activity data for this compound is limited, similar compounds often exhibit antimicrobial and pharmacological properties due to their structural features.

A comparative analysis with other isonicotinate derivatives highlights the unique properties of this compound:

| Compound Name | CAS Number | Molecular Formula | Notable Features |

|---|---|---|---|

| Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate | 5427-92-9 | C10H9N3O5 | Contains cyano, hydroxy, nitro groups |

| Ethyl 2-chloro-3-cyano-6-methylisonicotinate | 72701-63-4 | C10H8ClN3O4 | Contains chloro group; differs in reactivity |

| Ethyl 4-amino-3-cyano-6-methylisonicotinate | TBD | TBD | Amino group may enhance biological activity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The cyano group can also participate in reactions with nucleophiles in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate with structurally related pyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 72701-63-4 | C₁₀H₈ClN₃O₄* | 3-CN, 2-OH, 6-CH₃, 5-NO₂, 2-Cl* | Nitro, hydroxyl, cyano, methyl | 285.65 | Pharmaceuticals, skincare |

| Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2 | C₁₀H₉ClN₂O₂ | 6-Cl, 5-CN, 2-CH₃ | Chloro, cyano, methyl | 224.64 | Organic synthesis |

| Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate | N/A | C₂₂H₁₈ClN₃O₂ | 6-(4-Cl-benzyl)NH, 5-CN, 2-C₆H₅ | Chlorobenzyl, cyano, phenyl | 391.86 | Research intermediates |

| Ethyl 6-acetyl-5-chloronicotinate | 1429182-81-9 | C₁₀H₁₀ClNO₃ | 6-COCH₃, 5-Cl | Acetyl, chloro | 227.65 | Synthetic intermediates |

*Note: Discrepancies exist in substituent positions and molecular formulas across sources. lists chlorine at position 2, conflicting with the nitro group at position 5.

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group in the target compound enhances electrophilic substitution resistance but increases oxidative stability compared to analogs like Ethyl 6-chloro-5-cyano-2-methylnicotinate, which lacks nitro functionality . The hydroxyl group at position 2 in the target compound introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or ethanol) relative to the chloro-substituted analog (CAS 64119-42-2) .

Biological Activity: While direct bioactivity data for the target compound is scarce, the nitro group is often associated with antimicrobial properties in pharmaceuticals. In contrast, Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate (C₂₂H₁₈ClN₃O₂) contains a bulky chlorobenzyl group, which may enhance binding affinity to hydrophobic enzyme pockets .

Synthetic Utility :

Biological Activity

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate (CAS Number: 5427-92-9) is a complex organic compound belonging to the class of nitroisonicotinic acid derivatives. Its unique structure, characterized by the presence of cyano, hydroxy, and nitro functional groups, suggests potential biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, along with relevant studies and comparative analyses.

Chemical Structure and Properties

The molecular formula for this compound is C10H9N3O5, with a molecular weight of approximately 251.2 g/mol. The compound features a pyridine ring, which is central to its chemical behavior and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Research has shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting its potential application in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Studies

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Moderate inhibition |

Antitumor Activity

The compound has also been investigated for its antitumor activity . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism through which it may inhibit tumor growth. The nitro group in the structure is believed to play a significant role in this activity by undergoing bioreduction to form reactive intermediates that interact with cellular components.

Table 2: Antitumor Activity Studies

| Cell Line | Effect Observed | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | Apoptosis | Reactive intermediates | |

| MCF-7 (breast cancer) | Growth inhibition | Cellular interaction |

The mechanism of action for this compound appears to involve:

- Bioreduction of the Nitro Group : This process generates reactive species that can interact with DNA and proteins, leading to cellular damage and apoptosis.

- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways, further contributing to its antitumor effects .

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| Ethyl 4-cyano-3-hydroxybenzoate | Para-cyano and hydroxy substitution | Primarily used in dye synthesis |

| Ethyl 3-amino-2-hydroxy-6-methylisonicotinate | Amino instead of cyano | Different antimicrobial profile |

| Ethyl 3-cyano-4-hydroxybenzoate | Hydroxy at para position | Varies in reactivity |

This comparison illustrates that while many compounds share structural similarities, the unique combination of functional groups in this compound may confer distinct biological activities not observed in others.

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This program is robust for small-molecule refinement and handles twinned or high-resolution data effectively .

- Spectroscopy : Pair NMR (for functional group and substituent analysis) with IR spectroscopy (to confirm nitro, cyano, and hydroxyl groups).

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound due to its decomposition risks?

- Methodological Answer :

- Spill management : Contain spills using sand or vermiculite; transfer to labeled salvage containers. Avoid drainage contamination .

- Decomposition hazards : Thermal decomposition releases toxic gases (CO, CO₂, NOₓ). Use fume hoods and gas detectors during experiments .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

| Hazard Type | Mitigation Strategy |

|---|---|

| Inhalation | Move to fresh air; administer artificial respiration if needed |

| Skin contact | Rinse with water; seek medical advice |

Q. How can researchers determine the stability of this compound under various experimental conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating to identify decomposition thresholds.

- Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points, phase transitions).

- Accelerated stability testing : Expose the compound to elevated temperatures/humidity and analyze degradation via HPLC or GC-MS.

Advanced Questions

Q. Which density functional theory (DFT) methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional selection : Use hybrid meta-GGA functionals like M06-2X for main-group thermochemistry, noncovalent interactions (e.g., nitro-cyano stacking), and reaction barrier heights .

- Basis sets : Pair with polarized triple-zeta basis sets (e.g., def2-TZVP) for accurate electron density mapping.

- Applications : Study charge transfer in nitro groups or hydrogen bonding involving the hydroxyl moiety.

| Functional | Strengths | Limitations |

|---|---|---|

| M06-2X | Accurate for noncovalent interactions | Less reliable for transition metals |

| M06-L | Cost-effective for large systems | Underestimates barrier heights |

Q. How can conflicting spectroscopic data between X-ray crystallography and NMR be resolved for this compound?

- Methodological Answer :

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (using M06-2X). Discrepancies may indicate dynamic effects (e.g., tautomerism).

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange broadening.

- Solid-state NMR : Resolve discrepancies caused by polymorphism or solvent effects in crystallography .

Q. What methodologies are effective in identifying and quantifying thermal decomposition products of this compound?

- Methodological Answer :

- Gas chromatography-mass spectrometry (GC-MS) : Separate and identify volatile decomposition products (e.g., NOₓ).

- FT-IR spectroscopy : Monitor gas-phase evolution (e.g., CO, CO₂) using real-time IR cells.

- Quantitative analysis : Calibrate with reference standards for NOₓ and CO using chemiluminescence or NDIR sensors.

| Decomposition Product | Analytical Method |

|---|---|

| CO, CO₂ | GC-MS or FT-IR |

| NOₓ | Chemiluminescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.